molecular formula C6H6O4 B016225 5-Hydroxymethyl-2-furancarboxylic acid CAS No. 6338-41-6

5-Hydroxymethyl-2-furancarboxylic acid

Cat. No.: B016225
CAS No.: 6338-41-6
M. Wt: 142.11 g/mol
InChI Key: PCSKKIUURRTAEM-UHFFFAOYSA-N
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Description

5-Hydroxymethyl-2-furancarboxylic acid is an organic compound with the molecular formula C6H6O4. It is a derivative of furan and is known for its role as an intermediate in the synthesis of various bio-based chemicals. This compound is derived from 5-hydroxymethylfurfural, a platform chemical obtained from the dehydration of sugars.

Mechanism of Action

Target of Action

5-Hydroxymethyl-2-furancarboxylic acid (HMFA) is a significant intermediate derived from the bio-based platform chemical 5-hydroxymethylfurfuraldehyde (HMF) . It is primarily targeted by biocatalysts such as Pseudomonas aeruginosa PC-1 and Pd/C catalysts in various biochemical processes.

Mode of Action

The interaction of HMFA with its targets involves the cleavage of the C–OH bond in HMFA at ambient temperature . Active carbon ©-supported Pd catalysts exhibit high efficiency and stability in HMFA hydrogenolysis to MFA, providing a high yield of 94.5% at 30 °C and 3.0 MPa H2 in tetrahydrofuran . This high efficiency of Pd/C is found to be related to the strong adsorption of HMFA on the C support surfaces, most likely via their π–π interactions .

Biochemical Pathways

The biochemical pathway of HMFA involves the oxidation of 5-Hydroxymethylfurfural (HMF) to form HMFA . In the biosynthesis process, the catalytic performance of the biocatalyst decreases due to the presence of HMF toxicity . The biocatalyst Pseudomonas aeruginosa PC-1 has been reported to produce HMFA from HMF . After optimization, a 90.1% yield of HMFA was attained within 6 h using a 100 mM substrate .

Result of Action

The result of HMFA’s action is the production of 5-methyl-2-furancarboxylic acid (MFA) via selective hydrogenolysis . MFA is an important substituted furoic acid with versatile applications . The process provides a high yield of MFA, indicating the effectiveness of HMFA’s action .

Action Environment

The action of HMFA is influenced by environmental factors such as temperature and pressure . For instance, the hydrogenolysis of HMFA to MFA by Pd/C catalysts occurs efficiently at 30 °C and 3.0 MPa H2 in tetrahydrofuran . Additionally, the presence of HMF toxicity in the biosynthesis process can decrease the catalytic performance of the biocatalyst .

Biochemical Analysis

Biochemical Properties

5-Hydroxymethyl-2-furancarboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, significantly influencing their function . For instance, it has been reported to enhance the photocatalytic water splitting for hydrogen production when used with Zn(x)Cd(1-x)S nanoparticles .

Cellular Effects

The presence of this compound can influence various types of cells and cellular processes . It has been observed to decrease the catalytic performance of biocatalysts due to its toxicity . This compound also exerts a significant negative effect on the viability of cells, partially due to its acidity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the oxidation process of 5-hydroxymethylfurfural, a bio-based platform chemical . The compound’s molecular mechanism also includes binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . It has been observed that the product’s inhibition and toxicity towards strains are considerably reduced after adjusting the pH of the reaction mixtures to 7.0 .

Metabolic Pathways

This compound is involved in various metabolic pathways . It is a major metabolite of 5-hydroxymethyl-2-furfural, a compound produced during the acid-catalyzed degradation of sugars during food heating and storage .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxymethyl-2-furancarboxylic acid can be synthesized through the oxidation of 5-hydroxymethylfurfural. One common method involves the use of biocatalysts such as Pseudomonas aeruginosa PC-1, which can efficiently convert 5-hydroxymethylfurfural to this compound with high yield . Another approach involves the use of chemical oxidants like hydrogen peroxide in alkaline conditions .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic oxidation of 5-hydroxymethylfurfural using metal catalysts such as cobalt, manganese, and bromine in acetic acid systems. This method ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxymethyl-2-furancarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    2,5-Furandicarboxylic acid: Formed through oxidation.

    5-Hydroxymethyl-2-furaldehyde: Formed through reduction.

Scientific Research Applications

5-Hydroxymethyl-2-furancarboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethylfurfural: A precursor to 5-hydroxymethyl-2-furancarboxylic acid.

    2,5-Furandicarboxylic acid: A product of the oxidation of this compound.

    5-Methylfurfural: Another furan derivative with similar chemical properties.

Uniqueness

This compound is unique due to its dual functional groups (hydroxymethyl and carboxylic acid), which allow it to undergo a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of various bio-based chemicals and materials .

Properties

IUPAC Name

5-(hydroxymethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7H,3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSKKIUURRTAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5033098
Record name 5-(Hydroxymethyl)-2-furoic acid
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Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sumiki's acid
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CAS No.

6338-41-6
Record name 5-(Hydroxymethyl)-2-furancarboxylic acid
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Record name 5-Hydroxymethyl-2-furoic acid
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Record name 5-Hydroxymethyl-2-furancarboxylic acid
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Record name 5-(Hydroxymethyl)-2-furoic acid
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Record name 5-(hydroxymethyl)furan-2-carboxylic acid
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Record name 5-HYDROXYMETHYL-2-FUROIC ACID
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Record name Sumiki's acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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